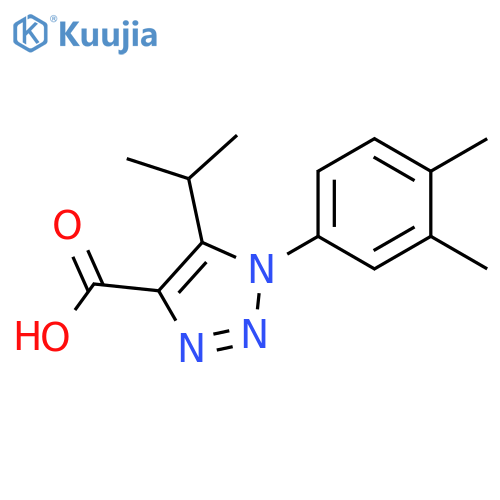Cas no 1017477-18-7 (1-(3,4-dimethylphenyl)-5-(propan-2-yl)-1H-1,2,3-triazole-4-carboxylic acid)

1017477-18-7 structure
商品名:1-(3,4-dimethylphenyl)-5-(propan-2-yl)-1H-1,2,3-triazole-4-carboxylic acid
CAS番号:1017477-18-7
MF:C14H17N3O2
メガワット:259.303683042526
CID:5306550
1-(3,4-dimethylphenyl)-5-(propan-2-yl)-1H-1,2,3-triazole-4-carboxylic acid 化学的及び物理的性質
名前と識別子
-
- 1-(3,4-dimethylphenyl)-5-(propan-2-yl)-1H-1,2,3-triazole-4-carboxylic acid
-
- インチ: 1S/C14H17N3O2/c1-8(2)13-12(14(18)19)15-16-17(13)11-6-5-9(3)10(4)7-11/h5-8H,1-4H3,(H,18,19)
- InChIKey: PPODXAHGDXFTDV-UHFFFAOYSA-N
- ほほえんだ: N1(C2=CC=C(C)C(C)=C2)C(C(C)C)=C(C(O)=O)N=N1
1-(3,4-dimethylphenyl)-5-(propan-2-yl)-1H-1,2,3-triazole-4-carboxylic acid 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Cooke Chemical | LN8944858-5g |
1-(3,4-Dimethylphenyl)-5-isopropyl-1H-1,2,3-triazole-4-carboxylicacid |
1017477-18-7 | 98% | 5g |
RMB 6776.00 | 2025-02-20 | |
| Cooke Chemical | LN8944858-500mg |
1-(3,4-Dimethylphenyl)-5-isopropyl-1H-1,2,3-triazole-4-carboxylicacid |
1017477-18-7 | 98% | 500mg |
RMB 2240.00 | 2025-02-20 | |
| Cooke Chemical | LN8944858-10g |
1-(3,4-Dimethylphenyl)-5-isopropyl-1H-1,2,3-triazole-4-carboxylicacid |
1017477-18-7 | 98% | 10g |
RMB 9570.40 | 2025-02-20 | |
| Cooke Chemical | LN8944858-1g |
1-(3,4-Dimethylphenyl)-5-isopropyl-1H-1,2,3-triazole-4-carboxylicacid |
1017477-18-7 | 98% | 1g |
RMB 3197.60 | 2025-02-20 |
1-(3,4-dimethylphenyl)-5-(propan-2-yl)-1H-1,2,3-triazole-4-carboxylic acid 関連文献
-
Bingbing Zhang,Haiquan Su,Xiaojun Gu,Yulong Zhang,Pengzhan Wang,Xuefen Li,Xiaohong Zhang,Huimin Wang,Xuzhuang Yang,Shanghong Zeng Catal. Sci. Technol., 2013,3, 2639-2645
-
A. Ash,P. J. Wilde,D. J. Bradshaw,S. P. King,J. R. Pratten Soft Matter, 2016,12, 2794-2801
-
Lei Li,Hui Li,Xiao Cheng Zeng Chem. Commun., 2015,51, 9535-9538
1017477-18-7 (1-(3,4-dimethylphenyl)-5-(propan-2-yl)-1H-1,2,3-triazole-4-carboxylic acid) 関連製品
- 2227873-54-1((3R)-3-(4,4-dimethylcyclohexyl)-3-hydroxypropanoic acid)
- 2034274-21-8(N'-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(furan-2-yl)ethyl]-N-(1,2-oxazol-3-yl)ethanediamide)
- 7463-35-6(N-(3-Chloro-2-methylphenyl)acetamide)
- 1461705-17-8(1-methyl-1,2,3,4-tetrahydroquinoline-8-sulfonyl chloride)
- 2098022-83-2(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)-N-methylethan-1-amine)
- 86662-15-9(3-(4-Chlorophenyl)-4-oxo-3,4-dihydro-1-phthalazinecarboxylic acid)
- 68551-17-7(Isoalkanes, C10-13)
- 5499-76-3(4-(2-Hydroxyanilino)methylene-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one)
- 2230780-65-9(IL-17A antagonist 3)
- 2408957-70-8(N'-[2-(4-Fluorophenyl)ethyl]-1-phenylethane-1,2-diamine;dihydrochloride)
推奨される供給者
Minglong (Xianning) Medicine Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Handan Zechi Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
Heyuan Broad Spectrum Biotechnology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Xiamen PinR Bio-tech Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Synrise Material Co. Ltd.
ゴールドメンバー
中国のサプライヤー
大量
